
DA-ME PHOSPHONAMIDITE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DA-ME PHOSPHONAMIDITE involves the protection of the 5’-hydroxyl group of 2’-deoxyadenosine with a dimethoxytrityl group, followed by the protection of the amino group with a benzoyl group.
Industrial Production Methods: Industrial production of this compound typically follows automated chemical synthesis protocols. These protocols involve the sequential addition of nucleoside phosphoramidite building blocks to produce the desired oligonucleotide sequence. The process is highly optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: DA-ME PHOSPHONAMIDITE undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Coupling: The nucleoside phosphoramidite reacts with the terminal 5’-hydroxyl group of the growing oligonucleotide chain.
Capping: Unreacted 5’-hydroxyl groups are capped to prevent side reactions.
Detritylation: The dimethoxytrityl group is removed to expose the 5’-hydroxyl group for the next coupling cycle.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Coupling: Tetrazole or other activators.
Capping: Acetic anhydride and N-methylimidazole.
Detritylation: Trichloroacetic acid in dichloromethane.
Major Products: The major products formed from these reactions are oligonucleotides with methyl phosphonate linkages, which are used in various applications, including antisense therapeutics .
Scientific Research Applications
DA-ME PHOSPHONAMIDITE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DA-ME PHOSPHONAMIDITE involves the formation of methyl phosphonate linkages in oligonucleotides. These linkages are uncharged and resistant to nucleases, making them stable in biological environments. The compound targets specific sequences of nucleic acids, allowing for precise gene regulation and therapeutic effects .
Comparison with Similar Compounds
- dC-Me Phosphonamidite
- dG-Me Phosphonamidite
- dT-Me Phosphonamidite
Comparison: DA-ME PHOSPHONAMIDITE is unique in its ability to form stable, uncharged methyl phosphonate linkages, which are resistant to nucleases. This property makes it particularly useful in the development of antisense oligonucleotides and other therapeutic agents. Similar compounds, such as dC-Me Phosphonamidite and dG-Me Phosphonamidite, also form methyl phosphonate linkages but differ in their base composition and specific applications .
Properties
CAS No. |
114079-05-9 |
---|---|
Molecular Formula |
C18H18BrF2N |
Molecular Weight |
0 |
Synonyms |
DA-ME PHOSPHONAMIDITE |
Origin of Product |
United States |
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